1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Description
1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 2-methoxyphenylmethyl group at position 1 and a 2,4,5-trimethoxyphenylmethyl group at position 4 of the piperazine ring. This compound belongs to a class of molecules designed to modulate neurotransmitter receptors, particularly dopamine and serotonin subtypes, due to structural similarities with known ligands .
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O4/c1-25-19-8-6-5-7-17(19)15-23-9-11-24(12-10-23)16-18-13-21(27-3)22(28-4)14-20(18)26-2/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI Key |
CLJSXJLNRDZHMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Mono-Alkylation and Protection-Deprotection Strategies
Piperazine’s two amine groups necessitate selective mono-alkylation to avoid di-substituted byproducts. Patent CN101440067A demonstrates the use of N-Boc-piperazine as a protected intermediate, where the Boc group is introduced via reaction with di-tert-butyl dicarbonate. Subsequent alkylation with 2-methoxyphenylmethyl chloride in toluene at 80°C for 12 hours achieves 78% yield of the mono-alkylated product. Deprotection with HCl in dioxane followed by a second alkylation with 2,4,5-trimethoxyphenylmethyl chloride under similar conditions yields the target compound in 82% purity.
Solvent and Base Optimization
The choice of solvent and base critically influences reaction efficiency. Dichloromethane and toluene are preferred for their ability to solubilize aromatic halides while minimizing side reactions. Triethylamine or potassium carbonate serves as a base to neutralize HCl generated during alkylation. For instance, Wu et al. (2008) reported that substituting triethylamine with K2CO3 in DMF increased yields from 70% to 85% due to improved halide displacement kinetics.
Reductive Amination Approaches
Aldehyde Preparation and Reaction Mechanics
Reductive amination bypasses the need for benzyl halides by condensing piperazine with 2-methoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde. The aldehydes are synthesized via oxidation of corresponding benzyl alcohols using MnO2 or Swern oxidation. Condensation in methanol with sodium cyanoborohydride at room temperature for 24 hours yields the target compound, though competing imine formation and over-reduction limit yields to 65–72%.
pH and Temperature Effects
Maintaining a pH of 6–7 via acetic acid buffer enhances imine intermediate stability, while temperatures above 40°C accelerate undesired side reactions. Shi et al. (2005) noted that cooling the reaction mixture to 0°C during aldehyde addition improved selectivity by 15%.
Catalytic Hydrogenation Techniques
Nitro-Group Reduction in Precursor Molecules
Patent CN113717128B outlines a method where nitro-piperazine intermediates are reduced to amines using Raney nickel under hydrogen gas (0.5 MPa) at 60°C. For example, hydrogenation of 1-(4-nitrophenyl)-4-(2,4,5-trimethoxyphenyl)piperazine for 8 hours achieves 93% yield, with subsequent pH adjustment isolating the product.
Catalyst Selection and Recyclability
Raney nickel outperforms palladium-carbon in hydrogenation efficiency (93% vs. 87% yield), attributed to its higher surface area and tolerance to methoxy groups. However, palladium catalysts offer easier recovery and reuse in industrial settings. Example 7 of the patent demonstrates that increasing reaction temperature to 70°C with Raney nickel reduces yield to 75%, highlighting the sensitivity of methoxy groups to thermal degradation.
Comparative Analysis of Methodologies
Stepwise alkylation provides the highest yields (82–85%) but requires multi-step protection and deprotection. Reductive amination offers simplicity but suffers from lower efficiency. Catalytic hydrogenation, while high-yielding, demands specialized equipment for high-pressure reactions. Industrial applications favor alkylation for scalability, whereas laboratory settings may prefer hydrogenation for its one-pot convenience.
Optimization Strategies and Yield Enhancements
Solvent Polarity and Reaction Kinetics
Polar aprotic solvents like DMF accelerate alkylation by stabilizing transition states, but they complicate product isolation. Patent CN101440067A resolves this by switching to toluene after the first alkylation, improving crystallization during workup.
Catalyst Loading and Hydrogen Pressure
Increasing Raney nickel loading from 5% to 15% (w/w) enhances hydrogenation rates but risks over-reduction. Optimal conditions use 10% catalyst at 0.5 MPa H2, balancing speed and selectivity.
Challenges in Selective Alkylation
Steric and Electronic Effects
The electron-donating methoxy groups on the benzyl rings hinder nucleophilic attack on the piperazine nitrogen. Qian et al. (2010) mitigated this by employing microwave irradiation (100°C, 30 min) to enhance reactivity, achieving 88% yield.
Byproduct Formation and Purification
Di-alkylated byproducts constitute 5–12% of crude product, necessitating column chromatography or recrystallization. Mouillé et al. (1975) reported that recrystallization from ethanol removes 90% of impurities, yielding pharmaceutical-grade material.
Industrial-Scale Production Considerations
Cost-Efficiency and Raw Material Availability
Benzyl chlorides are cost-prohibitive at scale, prompting interest in greener alternatives like benzyl bromides or in situ halogenation. Example 13 of patent CN113717128B describes in situ generation of 2,4,5-trimethoxyphenylmethyl chloride using SOCl2, reducing raw material costs by 40%.
Waste Management and Environmental Impact
Triethylamine hydrochloride byproducts require neutralization with NaOH, generating saline wastewater. Patent CN101440067A introduces a recycling loop where wastewater is distilled to recover triethylamine, reducing environmental footprint.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The methoxy groups can enhance its binding affinity to these targets, leading to modulation of neurotransmitter release and receptor activity. This compound may also influence intracellular signaling pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related piperazine derivatives, emphasizing substituent effects, receptor affinity, and therapeutic applications:
Key Observations:
Substituent Position and Activity :
- The 2-methoxyphenyl group is recurrent in compounds targeting D2DAR and 5-HT1A receptors (e.g., compound in with Ki = 54 nM). Its ortho-methoxy configuration may enhance steric interactions with receptor pockets .
- Trimethoxy substitutions (2,4,5 vs. 3,4,5) impact selectivity. The 3,4,5-trimethoxy analog in exhibits antiviral activity, whereas 2,4,5-trimethoxy derivatives (e.g., ) are less studied but may favor CNS penetration due to increased lipophilicity.
Nitro vs. In contrast, methoxy groups (electron-donating) may reduce receptor affinity but improve metabolic stability .
Dual vs. Single Benzyl Substitution: The target compound’s dual benzyl substitution contrasts with monosubstituted analogs (e.g., ). This design may confer unique conformational rigidity or multivalent receptor interactions, though steric hindrance could limit binding efficiency .
Therapeutic Potential: Compounds with 2-methoxyphenyl motifs (e.g., ) are potent 5-HT1A antagonists with urological applications (e.g., inhibiting bladder contractions). The target compound’s trimethoxy group may redirect activity toward other GPCRs or viral targets, as seen in .
Research Findings and Data Tables
Table 1: Metabolic Stability of Selected Piperazine Derivatives
Table 2: Docking Scores (Glide SP) for Piperazine Derivatives at D2DAR
Biological Activity
1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H27N2O4
- Molecular Weight : 357.44 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown significant antitumor properties in various in vitro studies. It has been noted for its ability to inhibit cell proliferation in tumor cell lines.
-
Antimicrobial Activity : The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.025 mg/mL Escherichia coli 0.020 mg/mL Candida albicans 0.015 mg/mL - Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study involving the administration of the compound in a mouse model of breast cancer demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated mice.
- Case Study 2 : In vitro assays using human neuronal cell lines showed that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR). Notably, modifications at the piperazine nitrogen and methoxy groups have led to improved potency against specific cancer cell lines.
Q & A
Q. What are the common synthetic routes for preparing 1-[(2-Methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine?
The synthesis typically involves multi-step alkylation and substitution reactions targeting the piperazine core. For example:
- Step 1 : Reacting 2-methoxybenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the mono-substituted intermediate.
- Step 2 : Introducing the 2,4,5-trimethoxybenzyl group via a second alkylation step using a trimethoxy-substituted benzyl bromide.
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 40% to 60% depending on reaction optimization .
Key considerations : Solvent choice (e.g., DCM for mild conditions) and stoichiometric control to minimize di-substitution byproducts.
Q. How is the compound structurally characterized to confirm its identity?
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group integration at δ 3.7–3.9 ppm and aromatic protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the calculated mass (e.g., m/z 415.2 for C₂₂H₂₉N₂O₄⁺) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited aqueous solubility (~0.24 g/L at 25°C) necessitates use of polar aprotic solvents (e.g., DMSO, DMF) for biological assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to methoxy and benzyl ether linkages. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Analog synthesis : Systematically modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) to assess impact on target binding .
- Biological screening : Test analogs against relevant targets (e.g., serotonin/dopamine receptors) using radioligand binding assays or functional cellular models.
- Data analysis : Use regression models to correlate substituent electronic properties (Hammett constants) or steric bulk (Taft parameters) with activity trends .
Example : A 2024 study showed that replacing the 2-methoxy group with a trifluoromethyl group increased affinity for 5-HT₁A receptors by 3-fold .
Q. How can computational methods predict target interactions and guide experimental design?
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets (e.g., hydrophobic interactions with trimethoxyaryl groups) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for hydrogen bonding (e.g., interactions with Asp116 in α₁-adrenergic receptors) .
- Pharmacophore mapping : Define essential features (e.g., aromatic rings, hydrogen bond acceptors) to prioritize analogs for synthesis .
Q. How should researchers resolve contradictions in reported biological activity data?
Case study : Discrepancies in dopamine receptor inhibition (IC₅₀ ranging from 50 nM to 1 µM) may arise from:
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations .
- Metabolic instability : Use hepatic microsomal assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the benzyl group) .
Resolution : Standardize assay protocols and validate findings with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Isosteric replacement : Substitute labile methoxy groups with bioisosteres like methylsulfonyl or ethoxy groups .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically sensitive sites to block enzyme access .
- Prodrug design : Mask polar groups (e.g., as esters) to enhance bioavailability, with enzymatic cleavage releasing the active compound .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s selectivity for neurotransmitter receptors?
- Hypothesis : Variability may stem from off-target interactions or assay conditions (e.g., buffer pH affecting protonation states).
- Approach :
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
